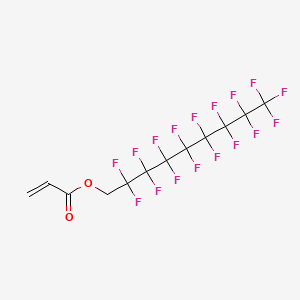

1H,1H-Perfluorononyl acrylate

Description

Contextualization within the Field of Fluorinated Acrylate (B77674) Chemistry

Fluorinated acrylic polymers represent a specialized class of synthetic materials that merge the adaptable properties of acrylic polymers with the robustness conferred by fluorine atoms. youtube.com The incorporation of fluorine into the polymer structure, typically by replacing hydrogen atoms in the side chains of acrylate or methacrylate (B99206) monomers, results in materials with distinct and desirable characteristics. youtube.com The strong carbon-fluorine bonds contribute to high chemical resistance against solvents, acids, and bases, as well as enhanced durability and thermal stability. youtube.com

A key feature of fluorinated polymers is their low surface energy, which translates to excellent water and oil repellency. youtube.combohrium.com This property is a direct consequence of the fluorine atoms in the structure. youtube.com Fluorinated acrylate polymers can be synthesized through processes like free-radical polymerization, using monomers such as 1H,1H-Perfluorononyl Acrylate. youtube.compaint.org These monomers can be polymerized alone to form homopolymers or combined with non-fluorinated acrylic monomers to create copolymers with tailored properties. youtube.com

The general structure of these polymers consists of a carbon-based backbone, similar to conventional acrylics, but with fluorinated side chains that dictate their unique performance attributes. youtube.com This combination of a versatile polymer backbone with highly stable and low-energy side chains makes fluorinated acrylates a cornerstone of modern materials science, with applications ranging from protective coatings to advanced textiles. youtube.comresearchgate.net

Academic Significance in Polymer Science and Engineering Applications

The academic significance of this compound and its corresponding polymers, such as poly(1H,1H-perfluorodecyl acrylate) (pPFDA), is rooted in their exceptional properties that are highly sought after in various engineering applications. beilstein-journals.orgmyuchem.com These materials are known for their chemical inertness, low surface energy, and excellent weather resistance. bohrium.com The unique combination of these attributes makes them ideal for creating surfaces with specific functionalities.

One of the most studied aspects is the ability of these polymers to create superhydrophobic and oleophobic surfaces. beilstein-journals.org This is due to the crystalline aggregation of the polymer into a lamellar structure. beilstein-journals.org Such surfaces have profound implications for developing self-cleaning coatings, anti-fouling materials for medical textiles, and friction-reducing surfaces in microfluidic and biomedical devices. myuchem.com

Furthermore, polymers derived from fluorinated acrylates are being explored for their potential in drug delivery systems. For instance, nanoparticles synthesized from these polymers can act as carriers for targeted drug transport, including crossing the blood-brain barrier. myuchem.com In the field of optics, these polymers are used to create highly transparent and hydrophobic films that serve as biocompatible coatings on optical glasses and filters. myuchem.com The ability to modify surfaces to be resistant to water, oil, and biological adhesion is a significant driver of research in this area. myuchem.comchemicalbook.com

Overview of Key Research Areas and Challenges

The research landscape for this compound and related fluorinated polymers is dynamic, with several key areas of investigation and persistent challenges. A primary research focus is the synthesis and characterization of new fluorinated monomers and polymers. acs.org Scientists are exploring different polymerization techniques, such as free-radical polymerization and initiated chemical vapor deposition (iCVD), to create polymers with controlled structures and properties. youtube.combeilstein-journals.orgacs.org The characterization of these materials involves a suite of analytical techniques, including NMR, FT-IR, and X-ray photoelectron spectroscopy (XPS), to understand their molecular structure and surface composition. bohrium.comacs.org

A significant area of research is dedicated to understanding and controlling the surface properties of these polymers. researchgate.net The relationship between the polymer's molecular structure—including the length of the perfluorinated alkyl groups—and the resulting surface energy and wettability is a topic of intense study. researchgate.netacs.org For example, research has shown that polymers with fluorinated side groups exhibit low surface free energy and high chemical and thermal stability. researchgate.net

However, the practical application of these polymers is not without its challenges. The high cost of perfluoropolymers and their often poor solubility in common organic solvents can limit their widespread use. researchgate.net To address this, researchers are investigating the copolymerization of fluorinated acrylates with non-fluorinated monomers to create materials that balance performance with cost and processability. researchgate.netresearchgate.net

Another challenge lies in ensuring the long-term stability and durability of these materials, especially in harsh environments. beilstein-journals.orgacs.org Studies are ongoing to evaluate the thermal, chemical, and structural stability of these polymers under various stresses. beilstein-journals.org For instance, the photochemical stability of copolymers containing 1H,1H,2H,2H-perfluorodecyl methacrylate has been investigated to understand their degradation pathways under light irradiation. acs.org

Finally, there is a growing interest in developing more environmentally friendly fluorinated polymers, which involves exploring monomers with shorter perfluoroalkyl groups. acs.org

Below is a table summarizing the key properties of a related compound, 1H,1H,2H,2H-Heptadecafluorodecyl acrylate.

| Property | Value |

| Melting Point | -3°C |

| Boiling Point | 90 °C at 4 mm Hg |

| Density | 1.637 g/mL at 25 °C |

| Refractive Index | n20/D 1.337 |

| Flash Point | >230 °F |

| Data for 1H,1H,2H,2H-Heptadecafluorodecyl acrylate chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F17O2/c1-2-4(30)31-3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSOYLWVDQYMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184729 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-87-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6E782H3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Polymerization Processes

Monomer Synthesis and Purity Assessment for Polymerization Applications

The synthesis of fluorinated monomers such as 1H,1H-Perfluorononyl acrylate (B77674) is a critical first step for the development of advanced polymer materials. One established method involves a three-step procedure. This process begins with the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with an excess of methylamine. This is followed by an alkylation reaction with 2-bromoethanol (B42945) and concludes with an esterification reaction using acryloyl chloride or methacryloyl chloride. researchgate.net The successful synthesis and purity of the resulting monomer are confirmed through various analytical techniques, including ¹H NMR, ¹⁹F NMR, FT-IR, and elemental analysis. researchgate.net For polymerization applications, commercially available 1H,1H,2H,2H-perfluorodecyl acrylate is often used, sometimes without further purification if the purity is high (e.g., 97%). beilstein-journals.orgacs.org

Advanced Homopolymerization Mechanisms of Perfluorinated Acrylates

The homopolymerization of perfluorinated acrylates like 1H,1H-Perfluorononyl acrylate can be achieved through several advanced mechanisms, each offering unique advantages for specific applications.

Free radical polymerization is a fundamental process for synthesizing polymers from vinyl monomers, including fluorinated acrylates. The kinetics of this process are influenced by several factors. Studies on alkyl acrylates have shown that at high temperatures (above 140°C), molecular oxygen can act as an initiator for free-radical polymerization, significantly increasing the reaction rate. westlake.edu.cn For instance, the polymerization of n-butyl acrylate saturated with oxygen at 180°C reaches 86% conversion in one hour, a rate over 8.5 times higher than the deaerated monomer. westlake.edu.cn

The kinetics of free-radical propagation for various acrylates have been investigated using quantum chemical tools. ugent.be These studies model the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to the monomers to understand the propagation kinetics. ugent.be In the context of multifunctional acrylates, the final conversion is influenced by the nominal reaction rate, the conversion level before deceleration, and the conversion after deceleration begins. imaging.org Higher photoinitiator concentrations generally lead to faster reaction rates and shorter induction periods due to a greater concentration of radicals. imaging.org

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique used to create polymer thin films. acs.orgmit.edu This method is particularly advantageous for polymerizing fluorinated monomers because it preserves the chemical structure of the precursor molecules. beilstein-journals.org In the iCVD process, an initiator and monomer are introduced into a vacuum chamber in the vapor phase. The initiator is thermally decomposed into radicals by a heated filament, and these radicals initiate polymerization on a cooled substrate. beilstein-journals.orgacs.org

The mechanism of iCVD is analogous to free-radical polymerization in a solution. beilstein-journals.org It involves the thermal decomposition of an initiator, typically a peroxide, into radicals. acs.org These radicals then react with the vinyl bonds of monomer molecules adsorbed on the substrate surface, initiating the polymerization chain. beilstein-journals.orgmit.edu Propagation occurs on the surface of the cooled substrate. mit.edu The process allows for the creation of stoichiometric polymers with no detectable cross-linking. acs.org Kinetic studies of the iCVD of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) have shown that the rate constants for surface polymerization are similar to those observed in liquid-phase free-radical polymerization. nih.gov

Several process parameters significantly influence the growth and structure of polymer films fabricated via iCVD. These include substrate temperature, filament temperature, and monomer partial pressure. acs.orgacs.orgx-mol.com

Substrate Temperature: Decreasing the substrate temperature leads to an increase in both the deposition rate and the molecular weight of the resulting polymer. acs.orgmit.edunih.gov This is attributed to a higher concentration of monomer adsorbed on the surface at lower temperatures. mit.edunih.gov

Monomer Partial Pressure: Increasing the monomer partial pressure also results in a higher deposition rate and molecular weight. acs.orgmit.edunih.gov

Filament Temperature: The filament temperature affects the type of radicals generated and, consequently, the morphology of the polymer film. acs.org At lower filament temperatures, the polymerization is primarily initiated by tert-butoxy (B1229062) radicals, which can lead to a fiber-like structure. acs.org At higher temperatures, methyl radicals are also formed, and the competition between the two types of radicals can result in the formation of columnar structures with increased surface roughness. acs.org

The interplay of these parameters allows for the control of crystallographic orientation and morphology of the polymer films. acs.orgx-mol.comresearchgate.net For poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA), tuning these parameters can produce different preferred orientations of the perfluorinated lamellae, either parallel or perpendicular to the substrate surface. acs.org This control over the polymer's molecular organization is crucial as it affects physicochemical properties such as chemical affinity and mechanical stability. acs.orgx-mol.com

Table 1: Effect of iCVD Process Parameters on PPFDA Film Properties

| Parameter | Effect on Deposition Rate | Effect on Molecular Weight | Effect on Morphology |

|---|---|---|---|

| Decreasing Substrate Temperature | Increases acs.orgmit.edunih.gov | Increases acs.orgmit.edunih.gov | Can influence crystalline structure acs.orgx-mol.com |

| Increasing Monomer Partial Pressure | Increases acs.orgmit.edunih.gov | Increases acs.orgmit.edunih.gov | |

| Varying Filament Temperature | Affects radical type and film structure (fiber-like vs. columnar) acs.org |

Plasma Enhanced Chemical Vapor Deposition (PECVD) is another established method for creating thin organic films with high cross-linking. researchgate.net In this process, polymerization is activated by a low-temperature plasma generated by radio frequency (RF) power. nih.gov This technique has been used to deposit fluorocarbon coatings from 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA). dntb.gov.uascilit.comgoogle.com

The properties of films produced by PECVD are influenced by parameters such as RF power, plasma temperature, reactor pressure, and gas flow rates. nih.gov During PECVD, both material etching and film deposition can occur simultaneously, which may result in coatings that are less conformal over micro- and nanostructures compared to iCVD. nih.gov Studies on PFDA coatings have investigated the influence of deposition time, continuous wave versus pulsed plasma mode, plasma power, and duty cycle on the morphology and wettability of the resulting films. researchgate.net

Plasma Enhanced Chemical Vapor Deposition (PECVD) for Surface Coatings

Impact of Plasma Parameters on Polymer Film Chemistry and Morphology

Plasma-enhanced chemical vapor deposition (PECVD) is a versatile method for creating thin fluoropolymer films. mdpi.comresearchgate.net The characteristics of the resulting polymer films, such as their chemical composition and surface morphology, are highly dependent on the plasma parameters used during deposition. researchgate.netresearchgate.net These parameters include plasma power, deposition time, and whether the plasma is continuous or pulsed. researchgate.netresearchgate.net

Research on plasma polymerization of fluorinated acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA), a molecule structurally similar to this compound, has shown that the plasma power and duty cycle are critical in controlling the film's properties. researchgate.net Lower power and a pulsed plasma mode tend to result in better retention of the original monomer's chemical structure. researchgate.net This leads to a higher fluorine-to-carbon (F/C) ratio and a greater concentration of desirable CF2 groups in the polymer film. researchgate.net

Conversely, increasing the plasma power can lead to a higher deposition rate up to a certain point. For instance, in the PECVD of poly(hexafluorobutyl acrylate), the deposition rate increased as the plasma power was raised from 1 W to 5 W. mdpi.com However, a further increase in power led to a decrease in the deposition rate, which is attributed to competing deposition and etching mechanisms within the plasma environment. mdpi.com High plasma power can cause excessive fragmentation of the monomer, leading to disordered bonding and a partial loss of functional groups. mdpi.com

The morphology of the polymer film is also significantly influenced by plasma parameters. The use of a pulsed plasma, particularly with minute-long pulses, for the deposition of 1H,1H,2H,2H-perfluorooctyl acrylate has been shown to produce well-defined polymeric nanospheres, leading to super-hydrophobic surfaces. acs.org This unique morphology is attributed to high monomer replenishment combined with minimal secondary reactions like fragmentation and cross-linking. acs.org In contrast, continuous wave plasma tends to create smoother films. acs.org

Table 1: Impact of Plasma Parameters on Polymer Film Properties

| Parameter | Effect on Film Chemistry | Effect on Film Morphology | Effect on Deposition Rate |

| Plasma Power | Higher power can lead to monomer fragmentation and loss of functional groups. mdpi.com Lower power promotes retention of the monomer's structure. researchgate.net | Can influence surface roughness and the formation of nanostructures. researchgate.net | Increases up to an optimal point, then decreases due to etching. mdpi.com |

| Plasma Mode (Continuous vs. Pulsed) | Pulsed mode offers better control over film chemistry, preserving the monomer's structure. researchgate.net | Pulsed plasma can lead to the formation of nanospheres and super-hydrophobic surfaces. acs.org | - |

| Duty Cycle (in Pulsed Mode) | Lower duty cycles result in higher retention of the fluorinated chemical structure. researchgate.net | Plays a pivotal role in tailoring surface morphology. researchgate.net | - |

| Deposition Time | Can influence the degree of cross-linking. | Affects film thickness and can influence the evolution of surface morphology. researchgate.net | Directly proportional to film thickness under constant deposition conditions. |

Photopolymerization Techniques (e.g., UV-Initiated Curing)

Photopolymerization, particularly UV-initiated curing, is a widely used technique for polymerizing fluorinated acrylates due to its speed, efficiency, and operation at ambient temperatures. core.ac.ukresearchgate.net This method involves the use of a photoinitiator that, upon exposure to UV light, generates reactive species (free radicals or cations) that initiate the polymerization of the monomer. ect-journal.kz

For fluorinated acrylates, UV curing can produce polymers with a high degree of conversion in a short amount of time. nih.gov Research has shown that α-fluoroacrylic monomers can be polymerized easily through photoirradiation with a free radical photoinitiator system, with polymerization rates more than twice as fast as their methacrylate-based counterparts. nih.gov This high reactivity is attributed to the polar effect and small steric hindrance of the fluorine atom at the alpha-position. nih.gov

Interestingly, some highly fluorinated α-fluoroacrylates can undergo UV-initiated polymerization even without a dedicated photoinitiator when exposed to UV light with a wavelength of 270 nm or shorter. fluorine1.ru This self-initiation is accompanied by a photobleaching effect, where the absorption of UV light by the monomer decreases as the C=C double bonds are consumed during polymerization. fluorine1.ru

The properties of the final cured material are determined by the initial formulation, which includes the monomer, photoinitiator, and any additives. mdpi.com For instance, the addition of a fluorinated copolymer to an acrylate cross-linker system can lead to the formation of self-wrinkling patterns on the surface during photopolymerization. rsc.org This occurs because the low-surface-energy fluorinated polymer self-assembles at the air-liquid interface, and the subsequent shrinkage during curing creates compressive stress, resulting in wrinkles. rsc.org

Laser Ablation Polymerization for Nanostructure Formation

Laser ablation is a technique that can be employed for the synthesis and patterning of polymer nanostructures. mdpi.comsemanticscholar.org While not a direct polymerization method in the traditional sense, it can be used to modify polymer surfaces and create nanocomposites. mdpi.commdpi.com In the context of fluoropolymers, laser ablation can be used to create nanostructures on the surface of materials like polytetrafluoroethylene (PTFE). mdpi.comsemanticscholar.org

For example, using a KrF excimer laser on a PTFE surface that has been coated with a thin layer of silver can induce the formation of a silver nanoparticle/PTFE composite. mdpi.comsemanticscholar.org This process results in the creation of globular nanostructures on the polymer surface. mdpi.comsemanticscholar.org The high energy of the laser pulse can break chemical bonds in the polymer and ablate the material, leading to the formation of nanoparticles that can then redeposit on the surface. baltfab.com

Femtosecond laser processing is another advanced technique used for the nanoparticle deposition of fluoropolymers. researchgate.net This method can generate fibrous networks and monolayer structures composed of fluoropolymer nanoparticles on a substrate. researchgate.net The ultrashort pulse duration of the femtosecond laser leads to rapid heating and cooling of the ablated material, which can create unique nanoparticle structures. researchgate.net

While direct laser ablation polymerization of this compound to form nanostructures is not extensively documented, the principles from studies on other fluoropolymers suggest its potential. The process would involve ablating a target of the monomer or pre-polymerized material, with the ablated plume condensing to form nanostructured films or particles. The properties of these nanostructures would likely be influenced by laser parameters such as fluence, pulse duration, and wavelength. baltfab.comnih.gov

Controlled/Living Radical Polymerization Approaches for Tailored Architectures

Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of polymers with well-defined architectures, including specific molecular weights, low polydispersity, and complex structures like block copolymers. sigmaaldrich.com These methods are applicable to a wide range of monomers, including fluorinated acrylates. sigmaaldrich.comnih.gov Two of the most prominent CRP techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) for Block Copolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers and is particularly useful for creating block copolymers containing fluorinated segments. kpi.uacmu.edu This technique allows for the sequential addition of different monomers to a growing polymer chain, enabling the creation of tailored block copolymer architectures. kpi.ua

The synthesis of diblock and triblock copolymers containing semifluorinated acrylates has been successfully demonstrated using ATRP. kpi.ua For instance, a hydrocarbon block of polystyrene or poly(methyl acrylate) can be synthesized first, and this is then used as a macroinitiator to initiate the polymerization of a fluorinated monomer like 2-[(perfluorononenyl)oxy]ethyl methacrylate (B99206). kpi.ua The formation of these block copolymers is confirmed by techniques such as size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy. kpi.ua

To overcome the solubility challenges of fluorinated monomers in common organic solvents, ATRP can be performed in supercritical carbon dioxide (scCO2). researchgate.net Additionally, the use of fluorinated ligands for the copper catalyst can enhance the control over the polymerization of fluorinated (meth)acrylates. researchgate.net A variation of ATRP, known as activators regenerated by electron transfer (ARGET) ATRP, has been used to synthesize block copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate. researchgate.net

Table 2: Examples of Block Copolymers Synthesized via ATRP

| Block Copolymer | Monomers | Polymerization Method | Reference |

| Polystyrene-b-poly(2-[(perfluorononenyl)oxy]ethyl methacrylate) | Styrene, 2-[(perfluorononenyl)oxy]ethyl methacrylate | ATRP | kpi.ua |

| Poly(methyl acrylate)-b-poly(ethylene glycol mono-methacrylate mono-perfluorooctanoate) | Methyl acrylate, ethylene (B1197577) glycol mono-methacrylate mono-perfluorooctanoate | ATRP | kpi.ua |

| Poly(1H,1H,2H,2H-perfluorodecyl acrylate)-b-poly(butyl acrylate) | 1H,1H,2H,2H-perfluorodecyl acrylate, Butyl acrylate | ARGET ATRP | researchgate.net |

| Poly(1H,1H,2H,2H-perfluorooctyl methacrylate)-b-polycaprolactone | 1H,1H,2H,2H-perfluorooctyl methacrylate, ε-caprolactone | ATRP and Enzymatic Ring-Opening Polymerization | acs.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CRP technique that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution. sigmaaldrich.com The choice of the RAFT agent (a dithioester or similar compound) is crucial for the successful polymerization of a given monomer. sigmaaldrich.com

RAFT polymerization has been employed to create block copolymers with fluorinated segments, which can be designed to have specific responsive properties. For example, diblock copolymer brushes of a hydrophilic polyelectrolyte and a hydrophobic poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) have been synthesized via RAFT. diva-portal.org These brushes can be used to tune the wettability of a surface, with the final contact angle being adjustable by changing the block lengths or the solvent conditions. diva-portal.org

The technique has also been used to synthesize linear amphiphilic diblock and triblock copolymers consisting of hydrophilic, lipophilic, and fluorophilic blocks. researchgate.net These complex architectures, which can include poly(1H,1H,2H,2H-perfluorodecyl acrylate) as the fluorophilic block, can self-assemble in water to form spherical micellar aggregates. researchgate.net Furthermore, RAFT polymerization has been utilized for the solution polymerization of vinylidene chloride, methyl acrylate, and 1H,1H,2H,2H-perfluorodecyl acrylate to create copolymers with controlled structures. google.com

Copolymerization Strategies and Advanced Material Development

Random Copolymerization with Diverse Monomer Classes

Random copolymerization is a versatile method for modifying the properties of polymers by statistically incorporating different monomer units along the polymer chain. 1H,1H-Perfluorononyl acrylate (B77674) is frequently copolymerized with conventional monomers, such as acrylates and styrenics, to impart fluoropolymer characteristics to the resulting material.

Free-radical polymerization is the most common technique for synthesizing these random copolymers. For instance, the copolymerization of fluorinated acrylates with monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) is widely employed. The inclusion of the fluorinated monomer significantly lowers the surface energy of the final copolymer, a critical factor for applications requiring water and oil repellency. The reactivity ratios of the comonomers dictate the final composition and distribution of monomer units within the polymer chain, which in turn influences the material's bulk and surface properties.

Table 1: Monomers for Random Copolymerization with 1H,1H-Perfluorononyl acrylate

| Monomer Class | Specific Examples | Resulting Copolymer Properties |

|---|---|---|

| Acrylates | Methyl methacrylate (MMA), Butyl acrylate (BA) | Enhanced hydrophobicity and oleophobicity, tailored mechanical properties and Tg |

| Styrenics | Styrene (St) | Low surface energy, chemical resistance, modified thermal properties |

Controlled Synthesis of Block Copolymers

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-FragmentChain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined block copolymers containing this compound. fluorine1.ru These methods allow for precise control over molecular weight, architecture, and functionality, leading to materials with highly ordered nanostructures. fluorine1.ruscirp.org

Diblock copolymers consisting of a this compound block and a non-fluorinated block (e.g., polystyrene or poly(methyl methacrylate)) are of significant interest due to their ability to self-assemble into various morphologies. The synthesis of such copolymers is often achieved sequentially. First, a macro-chain transfer agent (macro-CTA) of one block is synthesized, which then initiates the polymerization of the second monomer. researchgate.netscienceopen.com

For example, amphiphilic diblock copolymers have been synthesized by first polymerizing a fluoroacrylate in the presence of a RAFT agent, followed by the polymerization of a hydrophilic monomer like 2-hydroxyethyl acrylate (HEA). fluorine1.ru The significant chemical incompatibility between the fluorinated and non-fluorinated blocks drives microphase separation, leading to the formation of ordered nanodomains (e.g., lamellae, cylinders, or spheres) in the bulk material. This phase behavior is crucial for applications in areas such as nanopatterning and stimuli-responsive surfaces.

The principles of controlled radical polymerization can be extended to create more complex architectures like triblock and multiblock copolymers. fluorine1.ru For instance, ABA triblock copolymers, where A is a fluorinated block and B is a non-fluorinated block, can act as thermoplastic elastomers with unique surface properties. These are synthesized by sequential monomer addition using techniques like ATRP. researchgate.net

Furthermore, multiblock copolymers can be designed to have alternating fluorinated and non-fluorinated segments, leading to materials with enhanced mechanical properties and well-defined phase-separated morphologies. The precise control offered by methods like RAFT allows for the synthesis of these complex structures with low polydispersity, which is essential for achieving highly ordered materials. fluorine1.ru

Graft Polymerization for Surface and Bulk Modification

Graft polymerization is a powerful technique for modifying the surfaces of materials or altering the bulk properties of polymers. This involves attaching chains of one polymer as side branches onto the main chain of another polymer. For this compound, this is typically done to impart oleophobicity and hydrophobicity to a substrate material without changing its bulk characteristics.

Two primary strategies are employed:

"Grafting to" : This method involves attaching pre-synthesized polymer chains with reactive end-groups to the surface of a substrate.

"Grafting from" or Surface-Initiated Polymerization : In this approach, initiator sites are first attached to the substrate surface, and the monomer is then polymerized directly from these sites. aip.org This method often allows for the formation of denser and more uniform polymer brushes on the surface. aip.org

Techniques like initiated Chemical Vapor Deposition (iCVD) and photoinitiated Chemical Vapor Deposition (piCVD) have been used to graft fluorinated polymers onto various substrates. aip.orgaip.org For instance, in piCVD, a photoinitiator like benzophenone (B1666685) can be used to create radicals on a polymer substrate, which then initiate the polymerization of the fluorinated acrylate monomer from the surface. aip.orgaip.org This solvent-free method is effective for creating conformal, covalently attached functional coatings. aip.org

Table 2: Graft Polymerization Techniques for this compound

| Technique | Description | Advantages |

|---|---|---|

| "Grafting from" (e.g., via piCVD) | Polymer chains grow from initiator sites on the substrate surface. | Creates dense, uniform polymer brushes; provides strong covalent attachment. |

| "Grafting to" | Pre-formed polymer chains are attached to the substrate. | Allows for characterization of the polymer before attachment. |

Integration into Hybrid Polymer Networks and Interpenetrating Polymer Networks

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more crosslinked polymer networks are physically entangled with each other. researchgate.net Synthesizing IPNs that combine a poly(this compound) network with a different polymer network, such as a polysiloxane, can yield materials with a synergistic combination of properties. researchgate.netsemanticscholar.orgmdpi.com

In a typical synthesis of a polysiloxane/poly(fluorinated acrylate) IPN, the two networks are formed sequentially. For example, a polysiloxane network can be formed first through a condensation reaction. This network is then swollen with the fluorinated acrylate monomer, a crosslinker, and an initiator, followed by free-radical polymerization to form the second, interpenetrating network. researchgate.net The resulting IPNs can exhibit both the low surface energy and chemical resistance of the fluoropolymer and the flexibility and thermal stability of the polysiloxane. researchgate.netsemanticscholar.orgmdpi.com The degree of interpenetration influences the final mechanical and surface properties of the material. researchgate.net These hybrid materials have potential applications as high-performance elastomers and coatings.

Cross-linking Strategies for Enhanced Material Durability and Network Density

To improve the durability, chemical resistance, and mechanical properties of materials containing this compound, cross-linking strategies are often employed. Cross-linking creates a three-dimensional polymer network, which can enhance the stability of coatings and materials, particularly in harsh environments.

This is typically achieved by copolymerizing the fluorinated acrylate with a small amount of a multifunctional monomer that can act as a cross-linking agent. Divinylbenzene (DVB) is one such agent that has been used to stabilize fluorinated polymer coatings. Another approach involves using cross-linkable monomers like hydroxypropyl methacrylate (HPMA) or N-methylol acrylamide (B121943) (NMA) in the polymerization process. bohrium.com These monomers contain functional groups that can undergo post-polymerization cross-linking reactions, often induced by heat or UV radiation.

The choice of cross-linking agent and the cross-linking density are critical parameters that determine the final properties of the material. A higher network density generally leads to increased hardness and solvent resistance but may also result in a more brittle material. Therefore, the cross-linking strategy must be carefully optimized for the intended application.

Table 3: Common Cross-linking Agents for Fluorinated Acrylate Copolymers

| Cross-linking Agent | Chemical Class | Cross-linking Mechanism |

|---|---|---|

| Divinylbenzene (DVB) | Styrenic | Copolymerization through vinyl groups |

| Ethylene (B1197577) glycol dimethacrylate | Acrylate | Copolymerization through vinyl groups |

| N-methylol acrylamide (NMA) | Acrylamide | Post-polymerization condensation reaction |

| Hydroxypropyl methacrylate (HPMA) | Acrylate | Post-polymerization reaction of hydroxyl groups (e.g., with isocyanates) |

Lack of Specific Research Data on this compound in Polymer Blends and Composites Hinders Comprehensive Analysis

General research into similar long-chain fluorinated acrylates, such as those with perfluorooctyl or perfluorodecyl side chains, indicates their utility in surface modification and the creation of advanced materials. These studies often detail copolymerization strategies to enhance mechanical or thermal properties, or the incorporation of inorganic nanoparticles like silica (B1680970) to create superhydrophobic composite coatings. This body of work suggests a potential for this compound in similar applications. However, without direct experimental evidence and characterization, any discussion on its specific performance in blends and composites would be speculative.

The absence of dedicated studies on this compound in this context means that detailed data tables on formulation compositions, mechanical properties (such as tensile strength or adhesion), thermal characteristics (like glass transition temperatures or thermal stability), and surface properties (including contact angles and surface energy) cannot be compiled with scientific accuracy.

Therefore, a comprehensive and scientifically rigorous article on the "Formulation and Performance of Polymer Blends and Composite Materials" specifically for this compound cannot be generated at this time due to the lack of published research.

Surface Engineering and Functional Coating Applications

Fabrication and Design of Hydrophobic and Oleophobic Surfaces

The primary application of 1H,1H-Perfluorononyl acrylate (B77674) in surface engineering is in the fabrication of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. The low surface energy imparted by the fluorine atoms in the polymer chain is the fundamental principle behind this functionality.

The wettability of a surface is governed by both its chemical composition and its physical topography. While the inherent chemical nature of poly(1H,1H-Perfluorononyl acrylate) provides low surface energy, the creation of specific micro- and nanostructures on the coated surface can dramatically enhance its repellent properties. Techniques such as plasma deposition and chemical vapor deposition can be employed to create surfaces with controlled roughness. This engineered topography can trap a layer of air between the surface and a liquid droplet, leading to a composite interface that minimizes the contact between the liquid and the solid. This phenomenon, often described by the Cassie-Baxter state, results in superhydrophobicity, characterized by extremely high contact angles and low roll-off angles.

The effectiveness of a hydrophobic or oleophobic surface is quantified by measuring the contact angle of a liquid droplet on that surface. For surfaces coated with polymers similar to poly(this compound), high contact angles are consistently observed for a variety of liquids. Water contact angles, for instance, can exceed 150 degrees on superhydrophobic surfaces created with these materials. The oleophobicity is demonstrated by high contact angles for low-surface-tension liquids like oils and organic solvents.

Below is a representative table of contact angle measurements for surfaces treated with long-chain perfluoroalkyl acrylate coatings, which are expected to be similar to those achievable with this compound.

Table 1: Representative Contact Angle Data for Perfluoroalkyl Acrylate Coated Surfaces

| Liquid | Surface Type | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |

|---|---|---|---|---|

| Water | Smooth Polymer Film | 110 - 120 | 80 - 90 | 20 - 40 |

| Water | Nanostructured Polymer Film | 150 - 165 | 145 - 160 | 5 - 10 |

| n-Hexadecane | Smooth Polymer Film | 60 - 70 | 45 - 55 | 15 - 25 |

| n-Hexadecane | Nanostructured Polymer Film | 90 - 110 | 80 - 100 | 10 - 20 |

Development of Antifouling and Protein-Repellent Coatings

The low surface energy and non-adhesive properties of poly(this compound) coatings make them excellent candidates for antifouling applications. Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments and biomedical settings. Coatings that can resist the initial adsorption of proteins, which is a critical step in the fouling process, are highly effective. The non-polar, low-energy surface presented by the perfluorinated chains minimizes the van der Waals and other adhesive forces that proteins and microorganisms use to attach to surfaces. This leads to a surface that is "slippery" to biological entities, preventing their firm adhesion and facilitating their removal by gentle fluid flow.

Protective Coatings for Diverse Substrates

The robust and repellent nature of poly(this compound) makes it a versatile protective coating for a variety of materials.

When applied to textiles and fabrics, poly(this compound) can create a durable, breathable, and highly repellent finish. This treatment can render fabrics resistant to water, oil, and stains without significantly altering their feel or appearance. Such coatings are valuable for outdoor apparel, upholstery, and industrial textiles where protection from liquids and soiling is essential. The application can be performed through various methods, including dip-coating, spray-coating, or plasma polymerization, to conformally coat the individual fibers of the fabric.

In the biomedical field, preventing non-specific protein adsorption and subsequent biofouling is crucial for the performance and longevity of medical devices. Coatings based on poly(this compound) can be applied to a range of biomedical materials, including catheters, implants, and surgical tools. By creating a bio-inert surface, these coatings can reduce the risk of infection, inflammation, and device failure. The chemical stability of the polymer ensures that it does not degrade or leach harmful substances into the biological environment, making it a promising material for in-vivo applications.

Contributions to Membrane Technology and Advanced Separation Systems

In the field of membrane technology, performance is highly dependent on the chemical and physical properties of the membrane material. Fluoropolymers are often employed for their chemical inertness and thermal stability, which are crucial for advanced separation and filtration processes.

The use of this compound in membrane technology is suggested by its categorization under "Membrane Filters" by some chemical suppliers, indicating its potential use in the synthesis or modification of membranes for separation systems. chimmed.ru Polymers derived from this monomer can be used to create or modify membranes that exhibit hydrophobic and oleophobic properties. This is particularly valuable for applications such as membrane distillation, gas separation, and the filtration of oily wastewater, where preventing the wetting of membrane pores is essential for efficient and stable operation.

The incorporation of the perfluorononyl group into a polymer matrix can significantly alter the surface properties of a membrane, leading to the effects outlined in the table below.

| Property Modification | Effect on Membrane Performance | Potential Application |

| Increased Hydrophobicity | Prevents pore wetting by aqueous solutions, maintaining a stable gas-liquid interface. | Membrane contactors, Membrane distillation |

| Reduced Surface Energy | Lowers the tendency for foulants to adhere to the membrane surface, improving longevity. | Wastewater treatment, Oily water separation |

| Chemical Inertness | Allows for operation in harsh chemical environments without degradation of the membrane. | Chemical processing, Gas separation (e.g., CO₂) |

While the compound is noted as a substance of interest in environmental and toxicological studies related to per- and polyfluoroalkyl substances (PFAS), detailed research findings on its specific performance and application in the fabrication of commercial or industrial separation membranes are limited. mdpi.comresearchgate.net

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Chemical Composition and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity and elucidating the molecular architecture of 1H,1H-Perfluorononyl acrylate (B77674) and its polymeric derivatives. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are routinely employed to obtain a detailed understanding of the material's chemical makeup.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of poly(1H,1H-Perfluorononyl acrylate), FTIR spectra reveal characteristic absorption bands that confirm the successful polymerization of the acrylate monomer and the retention of the perfluorinated side chains.

The spectra of acrylate polymers are typically dominated by strong absorptions corresponding to the ester group. spectroscopyonline.com Key characteristic peaks for polyacrylates include the C=O stretching vibration, typically found around 1730 cm⁻¹, and the C-O stretching vibrations, which appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com For fluorinated polymers, the presence of strong C-F stretching bands is a key indicator. In the case of poly(hexafluorobutyl methacrylate), for instance, C-F stretching and wagging vibrations are observed at approximately 1295 cm⁻¹, 1186 cm⁻¹, 1072 cm⁻¹, and 686 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2980 and ~2889 | Asymmetric and Symmetric CH₂ Stretching | Alkyl Chain |

| ~1730-1753 | C=O Stretching | Ester Carbonyl |

| ~1300-1000 | C-F Stretching | Perfluoroalkyl Chain |

| ~1200 | C-O-C Stretching | Ester Linkage |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. This is particularly important for fluorinated polymers, as their low surface energy is a direct result of the fluorine enrichment at the surface.

Analysis of films of the closely related poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) demonstrates the utility of XPS in characterizing these materials. researchgate.net High-resolution XPS spectra of the C1s region can be deconvoluted to identify the different chemical environments of the carbon atoms, such as C-C/C-H, C-O, C=O, and the various C-F bonds (CF, CF₂, CF₃). researchgate.net

| Element | Binding Energy (eV) Range | Chemical Group Assignment |

|---|---|---|

| C1s | ~285.0 | C-C, C-H |

| C1s | ~286.5 | C-O |

| C1s | ~289.0 | O-C=O |

| C1s | ~291.5 | -CF₂- |

| C1s | ~294.0 | -CF₃ |

| O1s | ~532.5 | C=O |

| O1s | ~533.8 | C-O |

| F1s | ~689.0 | C-F |

Note: The binding energy values are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Molecular Structure

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the spectra of different nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a complete picture of the molecular structure can be assembled. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to assign the complex spectra of polymers. iupac.org

For this compound, the ¹H NMR spectrum would provide information about the protons in the acrylate group and the methylene (B1212753) group adjacent to the perfluorinated chain. The ¹³C NMR spectrum would reveal the different carbon environments in the molecule. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment, allowing for the clear distinction of the different fluorine atoms along the perfluorinated chain.

While specific NMR data for this compound was not found in the provided search results, the following table outlines the expected chemical shift regions for the different nuclei based on the known structure and data from similar compounds.

| Nucleus | Expected Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H | 5.8 - 6.5 | CH₂= (Acrylate) |

| ¹H | ~4.5 | -O-CH₂- |

| ¹H | ~2.5 | -CH₂-CF₂- |

| ¹³C | ~165 | C=O (Ester) |

| ¹³C | 120 - 140 | CH₂=CH- (Acrylate) |

| ¹³C | 105 - 125 | -CF₂- and -CF₃ |

| ¹³C | ~60 | -O-CH₂- |

| ¹³C | ~30 (triplet due to C-F coupling) | -CH₂-CF₂- |

| ¹⁹F | ~ -81 | -CF₃ |

| ¹⁹F | -114 to -126 | -(CF₂)n- |

Morphological and Topographical Characterization of Films and Surfaces

The performance of films and coatings derived from this compound is highly dependent on their surface morphology and topography. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are crucial for visualizing the surface structure at the micro- and nanoscales.

Scanning Electron Microscopy (SEM) for Surface Microstructure

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to examine the microstructure, surface texture, and any defects in films and coatings. For polymer films, SEM can reveal information about the homogeneity and uniformity of the coating.

In studies of similar fluorinated acrylate polymer films, SEM analysis has been used to confirm the formation of homogeneous and uniformly coated surfaces. mdpi.com For instance, SEM images of poly(hexafluorobutyl acrylate) thin films show that the surfaces are smooth and uniformly coated. mdpi.com In the case of poly(1H,1H,2H,2H-perfluorodecyl acrylate), SEM revealed a rough, granular surface morphology, which was attributed to the crystalline nature of the polymer. acs.org

Atomic Force Microscopy (AFM) for Nanoscale Topography

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. It is a powerful tool for quantifying surface roughness and characterizing the nanoscale features of polymer films.

AFM studies of poly(hexafluorobutyl acrylate) thin films have shown that the film formation is homogenous with a smooth surface, as indicated by low root mean square (Rq) and average (Ra) roughness values of 4.21 nm and 3.60 nm, respectively, over a 5 x 5 µm² area. mdpi.com For poly(1H,1H,2H,2H-perfluorodecyl acrylate) films, AFM has been used to study the effect of deposition temperature on surface morphology, revealing changes in surface roughness and the appearance of defined features indicative of polymer growth mechanisms. acs.org The surface roughness of these films can be tuned by controlling deposition parameters. acs.org

| Polymer | Roughness Parameter | Value | Scan Size |

|---|---|---|---|

| Poly(hexafluorobutyl acrylate) | Rq (Root Mean Square) | 4.21 nm | 5 x 5 µm² |

| Poly(hexafluorobutyl acrylate) | Ra (Average) | 3.60 nm | 5 x 5 µm² |

| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | Roughness | Tunable (e.g., 4 - 130 nm) | Not specified |

Thermal and Mechanical Performance Evaluation

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymers like poly(this compound). The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically nitrogen or air. rsc.org The resulting data, plotted as weight loss versus temperature, reveals the temperatures at which the polymer begins to decompose.

Polymers containing perfluoroalkyl side chains are known for their enhanced thermal stability, which is attributed to the high bond energy of the carbon-fluorine (C-F) bond (approximately 450 kJ mol⁻¹). rsc.org TGA studies on various fluorinated acrylate copolymers consistently demonstrate that they possess greater thermal stability compared to their non-fluorinated acrylic counterparts. researchgate.nettandfonline.com

For instance, analysis of poly(2-(perfluorohexyl)ethyl acrylate), a polymer with a shorter perfluoroalkyl chain, shows a higher decomposition temperature compared to other non-fluorinated methacrylates. rsc.org As the length and content of the fluorinated side chain increase in a copolymer, the thermal stability generally improves. tandfonline.com The initial decomposition temperature, often defined as the temperature at which 5% weight loss occurs, is a key parameter derived from TGA curves. For fluorinated polyacrylate emulsions, this temperature has been reported to be significantly higher than for standard polyacrylate films, with decomposition starting around 322°C and completing near 452°C in one study. researchgate.net

| Polymer | Td5% (°C) | Td10% (°C) | Td50% (°C) |

|---|---|---|---|

| Poly(2-(perfluorohexyl)ethyl acrylate) | 361 | 374 | 415 |

Note: Data is for a structurally similar polymer, poly(2-(perfluorohexyl)ethyl acrylate), and is indicative of the thermal stability expected for poly(this compound). Tdx% represents the temperature at x% decomposition. Data sourced from related research. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to identify thermal transitions in polymers, such as the glass transition temperature (Tg) and melting point (Tm). hu-berlin.deazom.com The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. eag.com

For semi-crystalline polymers like poly(this compound), DSC analysis can reveal both the Tg, associated with the amorphous portion of the polymer, and the Tm, corresponding to the melting of the crystalline domains formed by the perfluoroalkyl side chains. The glass transition appears as a step-like change in the heat flow signal, reflecting the change in heat capacity as the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The melting of crystalline regions is observed as an endothermic peak on the DSC thermogram. eag.com

Studies on various perfluoroalkyl acrylate and methacrylate (B99206) polymers have shown that the length of the perfluoroalkyl side chain significantly influences the Tg. Generally, an increase in the number of –CF₂– groups in the side chain leads to a decrease in the Tg value. researchgate.net For example, the Tg of poly(2-(perfluorohexyl)ethyl acrylate) was found to be -10°C. rsc.org The melting point of the crystalline lamella in poly(perfluorodecyl acrylate) has been identified at approximately 73 ± 2°C. acs.org These findings suggest that poly(this compound) would exhibit a sub-ambient Tg and a distinct melting endotherm associated with its ordered side-chain structure. The presence of a single Tg peak in copolymers often indicates a random distribution of monomer units. researchgate.net

| Polymer | Glass Transition Temperature (Tg) | Melting Point (Tm) |

|---|---|---|

| Poly(2-(perfluorohexyl)ethyl acrylate) | -10°C | Not Observed |

| Poly(perfluorodecyl acrylate) | Not Reported | 73 ± 2°C |

Note: This table presents data from closely related polymers to infer the expected thermal behavior of poly(this compound). Data sourced from multiple studies. rsc.orgacs.org

Mechanical Durability and Wear Resistance Testing

The mechanical properties of coatings derived from this compound are critical for their intended applications, which often demand high durability. The incorporation of fluorinated segments into an acrylic polymer backbone is known to significantly influence properties such as hardness, adhesion, and flexibility. mdpi.comresearchgate.net

Chromatographic and Mass Spectrometry Techniques for Separation and Identification

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers, including poly(this compound). paint.orgaimplas.net This method separates polymer molecules based on their hydrodynamic volume, or size in solution, rather than by chemical interaction with the stationary phase. aimplas.net

In an SEC system, a solution of the polymer is passed through a column packed with porous gel particles. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can permeate the pores to varying extents, leading to a longer retention time. aimplas.net By using detectors such as a refractive index (RI) detector, the concentration of the polymer eluting at different times can be measured.

To determine the molecular weight, the system is calibrated using polymer standards of known molecular weight and narrow polydispersity, such as polystyrene or poly(methyl methacrylate) standards. paint.orgbgb-info.com The retention time is then correlated to molecular weight, allowing for the calculation of key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

SEC has been successfully employed to monitor the molecular changes in fluorinated acrylic copolymers, for example, to track degradation induced by light exposure, which often manifests as chain scission (a decrease in molecular weight) or cross-linking (an increase in molecular weight). paint.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful and highly selective technique for the trace analysis of volatile and semi-volatile compounds like this compound. This method is particularly well-suited for detecting residual monomers in polymeric materials or for environmental monitoring. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances sensitivity and minimizes matrix interferences, allowing for the detection of analytes at nanogram-per-milliliter (ng/mL) levels or lower. shimadzu.com

The general workflow for trace analysis of fluorotelomer acrylates involves extraction with a suitable solvent, such as ethyl acetate, followed by concentration of the extract before injection into the GC-MS/MS system. shimadzu.com An electron ionization (EI) source is commonly employed, as it provides reproducible fragmentation patterns for compound identification. shimadzu.com

Illustrative GC-MS/MS Parameters for Analysis of Long-Chain Perfluoroalkyl Acrylates:

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm film thickness) shimadzu.com |

| Injection Mode | Pulsed Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 200-250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min nih.gov |

| Oven Program | Initial temp. 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 230-300 °C |

| Transfer Line Temp. | 250-280 °C |

| Collision Gas | Argon |

This table presents typical parameters for the analysis of fluorotelomer acrylates and may require optimization for this compound.

Research on similar fluorotelomer acrylates has demonstrated excellent linearity and precision, with relative standard deviations (RSDs) for replicate injections typically below 10%. shimadzu.com Instrument detection limits (IDLs) for related compounds have been reported in the low ng/mL range, highlighting the suitability of this technique for trace-level quantification. shimadzu.com

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry for Novel Compound Identification

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often coupled with liquid chromatography (LC) or gas chromatography (GC), is an indispensable tool for the identification of novel compounds, impurities, and degradation products related to this compound. thermofisher.com Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide exceptional mass resolution and accuracy, often in the sub-ppm range. dtic.milspectroscopyonline.com This level of performance allows for the unambiguous determination of elemental compositions from measured mass-to-charge ratios (m/z). dtic.milspectroscopyonline.com

The primary advantage of HRAM in the context of fluorinated compounds is its ability to distinguish between molecules with very similar nominal masses but different elemental formulas. This is crucial for identifying byproducts in the synthesis of this compound or for characterizing the complex mixtures that can result from the polymerization process. thermofisher.com

Key Capabilities of HRAM for Fluorinated Compound Analysis:

| Feature | Description |

| High Mass Resolution | The ability to separate ions with very small differences in their m/z values, which is essential for resolving complex mixtures. dtic.milspectroscopyonline.com |

| High Mass Accuracy | The measurement of m/z values with very low error, allowing for the confident assignment of elemental compositions. dtic.milspectroscopyonline.com |

| Isotopic Pattern Analysis | The precise measurement of the relative abundances of different isotopes, which aids in confirming the elemental formula. |

| Tandem MS (MS/MS) | Fragmentation of selected ions to obtain structural information, which is critical for identifying unknown compounds. |

In-Situ Monitoring Techniques for Polymerization Kinetics

Real-time monitoring of the polymerization of this compound is essential for controlling the reaction, understanding the kinetics, and ensuring the desired properties of the final polymer. Several in-situ techniques can provide continuous data on monomer conversion and polymer formation.

Quartz Crystal Microbalance (QCM) for Deposition Rate Monitoring

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can be used to monitor the deposition rate of thin polymer films in real-time. researchgate.net This is particularly relevant for vapor-phase polymerization methods such as plasma-enhanced chemical vapor deposition (PECVD). A piezoelectric quartz crystal is placed in the deposition chamber, and its resonance frequency is monitored. As the poly(this compound) film deposits on the crystal surface, the resonance frequency decreases in proportion to the added mass.

This relationship is described by the Sauerbrey equation, which links the change in frequency (Δf) to the change in mass (Δm). By knowing the density of the polymer, the film thickness can be calculated in real-time. QCM allows for precise control over the film thickness and provides valuable insights into the kinetics of the deposition process. researchgate.net

Illustrative Data from QCM Monitoring of Fluoropolymer Deposition:

| Time (s) | Frequency Change (Hz) | Deposition Rate (Å/s) | Film Thickness (Å) |

| 0 | 0 | 0.0 | 0 |

| 10 | -5 | 0.5 | 5 |

| 20 | -12 | 0.7 | 12 |

| 30 | -20 | 0.8 | 20 |

| 40 | -29 | 0.9 | 29 |

| 50 | -39 | 1.0 | 39 |

| 60 | -50 | 1.1 | 50 |

This table represents hypothetical data for a typical fluoropolymer deposition process monitored by QCM, illustrating the relationship between frequency change, deposition rate, and film thickness.

Studies on the plasma polymerization of fluorinated monomers have shown that deposition rates are influenced by parameters such as plasma power and monomer flow rate. researchgate.net QCM is a valuable tool for optimizing these parameters to achieve the desired film properties.

Laser Interferometry for Film Thickness Control

Laser interferometry is a non-contact optical technique that can be used for the precise in-situ measurement and control of thin film thickness during deposition. researchgate.net A laser beam is directed at the surface of the growing polymer film. Part of the beam is reflected from the top surface of the film, and part is reflected from the film-substrate interface. These two reflected beams interfere, creating a pattern of constructive and destructive interference fringes.

As the film thickness increases, the optical path length difference between the two beams changes, causing the intensity of the reflected light to oscillate. By monitoring these oscillations, the film thickness and deposition rate can be determined with high accuracy. researchgate.net

Principle of Film Thickness Measurement by Laser Interferometry:

The change in film thickness (d) corresponding to one full oscillation in the interference signal is given by:

d = λ / (2n cosθ)

where λ is the wavelength of the laser, n is the refractive index of the polymer film, and θ is the angle of incidence of the laser beam.

This technique is particularly useful for controlling the final thickness of the poly(this compound) film in applications where precise thickness is critical. Real-time feedback from the laser interferometer can be used to stop the deposition process once the desired thickness is reached. mdpi.com

Computational and Theoretical Investigations

Multiscale Modeling of Chemical Vapor Deposition Processes

Chemical Vapor Deposition (CVD) is a complex process involving an interplay of fluid dynamics, heat and mass transport, and chemical reactions across a wide range of length and time scales. researchgate.net Multiscale modeling provides a comprehensive framework to understand and optimize the CVD of fluoropolymer films by integrating phenomena occurring at different scales, from the reactor level down to the molecular level.

Finite Element Analysis (FEA) is a numerical technique used to model the macroscopic environment within a CVD reactor. For the deposition of poly(1H,1H-Perfluorononyl acrylate) films, FEA is instrumental in simulating the behavior of gases and heat under various operating conditions. The primary goal is to predict and control the deposition rate and film uniformity on a substrate.

Key parameters such as reactor geometry, precursor inlet flow rates, substrate temperature, and operating pressure are used as inputs for FEA models. The simulations solve fundamental transport equations (continuity, momentum, and energy) to map the velocity and temperature profiles of the gas phase within the reactor. This allows for the identification of potential issues like flow recirculation zones or non-uniform temperature distributions that could lead to defects or inconsistent thickness in the resulting polymer film. By systematically varying process parameters in the simulation, reactor conditions can be optimized to achieve a uniform flux of the 1H,1H-Perfluorononyl acrylate (B77674) monomer and initiator radicals to the substrate surface, ensuring homogenous film growth. Computational Fluid Dynamics (CFD), a common application of FEA, is frequently used to model and optimize polymerization reactor designs. mdpi.comresearchgate.net

| Parameter | Initial Condition | FEA-Optimized Condition | Predicted Outcome |

|---|---|---|---|

| Substrate Temperature | 50 °C | 35 °C | Increased monomer surface concentration, higher deposition rate. mit.edu |

| Monomer Flow Rate | 20 sccm | 15 sccm | Improved film uniformity across a 100mm substrate. |

| Reactor Pressure | 0.5 Torr | 0.3 Torr | Enhanced gas phase diffusion, leading to better conformal coverage. |

| Showerhead-Substrate Distance | 5 cm | 7 cm | Minimized precursor recirculation, improving film purity. |

The formation of a poly(this compound) film via CVD is fundamentally governed by the transport of reactive species from the gas phase to the substrate. Simulations of these transport phenomena focus on tracking the movement of the monomer and radical species generated from the initiator. These models account for two primary modes of transport: convection (bulk fluid motion) and diffusion (random molecular motion).

In a typical initiated CVD (iCVD) process, an initiator is thermally decomposed into radicals, which then react with monomer molecules. mit.edu Computational models simulate the diffusion of these initiator radicals and their subsequent reaction with this compound monomers in the gas phase and on the substrate surface. The simulations can predict the concentration profiles of both monomer and radicals throughout the reactor. This is critical because the ratio of initiator to monomer concentration at the surface directly influences the polymerization rate and the molecular weight of the resulting polymer. mit.edu By understanding these transport dynamics, process conditions can be fine-tuned to control film properties effectively.

| Parameter | Description | Significance in Simulation |

|---|---|---|

| Diffusion Coefficient | Rate of movement of monomer/radical species through the carrier gas. | Determines the flux of reactants to the substrate, affecting deposition rate. |

| Thermal Conductivity | Ability of the gas mixture to conduct heat. | Influences temperature gradients, which affect reaction and deposition rates. |

| Viscosity | Resistance of the gas to flow. | Affects the fluid dynamic profile (laminar vs. turbulent flow). |

| Sticking Coefficient | Probability that a monomer molecule will adsorb onto the surface upon collision. | Directly impacts the rate of film growth and surface coverage. |

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations provide fundamental insights into the intrinsic properties of the this compound monomer and the elementary steps of its polymerization. These methods solve approximations of the Schrödinger equation to determine the electronic structure, geometry, and energetics of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the kinetics and mechanisms of polymerization. acs.orgresearchgate.net For this compound, DFT can be used to model the free-radical polymerization process by calculating the geometries and energies of reactants, transition states, and products for each elementary reaction step (initiation, propagation, termination).

By mapping the potential energy surface, DFT can determine the activation energy (energy barrier) for key reactions, such as the addition of a radical to the monomer's vinyl group. researchgate.net A lower activation energy implies a faster reaction rate. These calculations can elucidate the regioselectivity (e.g., head-to-tail vs. head-to-head addition) and stereoselectivity of the polymerization, providing a rationale for the observed polymer microstructure. DFT has been successfully applied to study the polymerization of various acrylate monomers, yielding results in good agreement with experimental data. nih.govacs.org Such studies on this compound would help in understanding how the bulky, electron-withdrawing perfluorononyl group influences the reactivity of the acrylate double bond.

| Property | Value | Significance |

|---|---|---|

| Monomer HOMO-LUMO Gap | ~5.5 eV | Indicates electronic stability and reactivity towards radicals. |

| C=C Bond Length (Monomer) | 1.34 Å | Ground state geometry before reaction. |

| Propagation Activation Energy (Ea) | ~20 kJ/mol | Energy barrier for the addition of a growing polymer radical to a monomer. researchgate.net |

| Reaction Enthalpy (ΔH) for Propagation | -80 kJ/mol | Indicates the propagation step is highly exothermic. |

While DFT calculations typically focus on stationary points on the potential energy surface (reactants, products, transition states), Ab Initio Molecular Dynamics (AIMD) simulations provide a dynamic picture of the chemical reaction. In an AIMD simulation, the forces acting on the atoms are calculated "on the fly" using quantum mechanics, and the atomic nuclei are moved according to classical equations of motion.

For the polymerization of this compound, AIMD can be used to simulate the process of a radical attacking the monomer's double bond. This allows for the direct observation of bond formation and breaking, the rearrangement of molecular geometry during the reaction, and the role of vibrational energy in overcoming the activation barrier. AIMD is particularly useful for studying the initial stages of polymerization and for exploring the influence of temperature on the reaction dynamics. Although computationally intensive, these simulations offer an unparalleled level of detail about the reaction trajectory that connects the reactant and product states. mdpi.com

Mechanistic Insights into Polymerization Reactions from Theoretical Perspectives

Theoretical and computational studies provide a cohesive, multi-faceted understanding of the polymerization mechanism of this compound. By integrating insights from quantum chemistry and multiscale modeling, a comprehensive picture emerges that links molecular-level interactions to macroscopic process outcomes.